molecular formula C12H22N2O3 B6634513 1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid

1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid

Cat. No. B6634513
M. Wt: 242.31 g/mol
InChI Key: XVESWKUFJRPHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid, also known as DOPAC, is a chemical compound that has been widely used in scientific research. It is a derivative of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, emotion, and motivation. DOPAC has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, as well as for its use as a biochemical tool in laboratory experiments.

Mechanism of Action

1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid acts as a dopamine metabolite and is involved in the regulation of dopamine levels in the brain. It is produced through the breakdown of dopamine by the enzyme monoamine oxidase. 1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid is then further metabolized into homovanillic acid (HVA), which is excreted in the urine. The precise mechanism of action of 1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid is not fully understood, but it is thought to modulate dopamine signaling in the brain.
Biochemical and Physiological Effects:
1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been demonstrated to increase the release of dopamine in the striatum, a brain region that is involved in the regulation of movement and reward. 1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid has also been shown to inhibit the uptake of dopamine by neurons, leading to an increase in extracellular dopamine levels. Additionally, 1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid has several advantages as a biochemical tool in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available from commercial sources. 1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid is commonly used as a standard for the quantification of dopamine levels in biological samples. However, 1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid has some limitations as a biochemical tool. It is a metabolite of dopamine and may not accurately reflect dopamine levels in the brain. Additionally, 1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid levels can be influenced by factors such as age, sex, and disease state.

Future Directions

There are several potential future directions for research on 1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid. One area of interest is the development of 1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid-based therapies for neurological and psychiatric disorders. Another area of interest is the use of 1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid as a biochemical tool for the study of dopamine signaling in the brain. Further research is also needed to fully understand the mechanism of action of 1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid and its effects on dopamine signaling.

Synthesis Methods

1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid can be synthesized through a multistep process involving the reaction of dopamine with various reagents. One commonly used method involves the oxidation of dopamine using potassium permanganate, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting product is then reacted with ethyl chloroformate to yield 1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid.

Scientific Research Applications

1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. 1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid has also been investigated for its potential use as a treatment for depression, anxiety, and addiction.

properties

IUPAC Name

1-[3-(dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-9-5-4-7-14(11(9)12(16)17)8-6-10(15)13(2)3/h9,11H,4-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVESWKUFJRPHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1C(=O)O)CCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Dimethylamino)-3-oxopropyl]-3-methylpiperidine-2-carboxylic acid

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